Calculated LogP (cLogP) as a Proxy for Lipophilicity and Membrane Permeability
The calculated partition coefficient (cLogP) for 1-(4-methylbenzyl)-1H-pyrazol-4-amine is 2.24 . This value indicates a balanced lipophilicity profile, distinct from both more polar and more lipophilic analogs. For comparison, the 3,5-dimethyl analog exhibits a slightly higher cLogP of 2.3 [1], while a core 1H-pyrazol-4-amine with an N1-benzyl group but lacking the para-methyl group has a lower cLogP of 1.83 [2]. These quantitative differences confirm that the 4-methylbenzyl substitution provides a unique and predictable lipophilic contribution that cannot be replicated by generic substitutions.
| Evidence Dimension | Calculated Partition Coefficient (cLogP, XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 2.24 |
| Comparator Or Baseline | 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine (cLogP = 2.3) and 1-benzyl-1H-pyrazol-4-amine (cLogP = 1.83) |
| Quantified Difference | ΔcLogP = -0.06 vs. 3,5-dimethyl analog; ΔcLogP = +0.41 vs. 1-benzyl analog |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, solubility, and non-specific binding; this quantifiable differentiation enables researchers to select a compound with a specific, predictable cLogP value for ADME/Tox studies.
- [1] PubChem. (2026). Compound Summary for CID 571135, 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 534099, 1-benzyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
